Methane, (4-chlorophenyl)bis(1-piperidyl)-
Overview
Description
Methane, (4-chlorophenyl)bis(1-piperidyl)- is a compound that features a methane core substituted with a 4-chlorophenyl group and two piperidyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methane, (4-chlorophenyl)bis(1-piperidyl)- typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.
Industrial Production Methods
Industrial production of Methane, (4-chlorophenyl)bis(1-piperidyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methane, (4-chlorophenyl)bis(1-piperidyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methane, (4-chlorophenyl)bis(1-piperidyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methane, (4-chlorophenyl)bis(1-piperidyl)- involves its interaction with specific molecular targets. The piperidyl groups can interact with various receptors or enzymes, modulating their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methane, bis(4-chlorophenyl)-: Similar structure but lacks the piperidyl groups.
Piperidine derivatives: Compounds containing the piperidine moiety but with different substituents.
Uniqueness
Methane, (4-chlorophenyl)bis(1-piperidyl)- is unique due to the presence of both the 4-chlorophenyl and piperidyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
Biological Activity
Methane, (4-chlorophenyl)bis(1-piperidyl)-, also known by its chemical formula , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bis(piperidyl) structure attached to a 4-chlorophenyl group. Its structural characteristics are crucial for its interaction with biological targets. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H25ClN2 |
Molecular Weight | 300.85 g/mol |
IUPAC Name | Methane, (4-chlorophenyl)bis(1-piperidyl)- |
CAS Number | 610439 |
The biological activity of Methane, (4-chlorophenyl)bis(1-piperidyl)- is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that compounds with similar piperidine structures often exhibit:
- Antimicrobial Activity : In vitro studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains.
- Enzyme Inhibition : Compounds containing the piperidine moiety have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various pathways.
Pharmacological Effects
Recent studies have highlighted the pharmacological effects of Methane, (4-chlorophenyl)bis(1-piperidyl)-, particularly in the context of:
- Antibacterial Activity : The compound has shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Anticancer Activity : Research indicates that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapy .
- Neuroprotective Effects : Some derivatives are being explored for their ability to protect neuronal cells from oxidative stress and apoptosis .
Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial properties. The results indicated that Methane, (4-chlorophenyl)bis(1-piperidyl)- exhibited significant antibacterial activity against multiple strains, with IC50 values comparable to established antibiotics .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of piperidine derivatives. The study found that Methane, (4-chlorophenyl)bis(1-piperidyl)- effectively inhibited AChE activity, which is vital for developing treatments for neurodegenerative diseases .
Study 3: Anticancer Properties
In a study assessing the anticancer properties of various piperidine compounds, Methane, (4-chlorophenyl)bis(1-piperidyl)- was found to induce significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism was linked to increased caspase-3 activity, indicating apoptosis induction .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-piperidin-1-ylmethyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-9-7-15(8-10-16)17(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h7-10,17H,1-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNVSTLCVWZTTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346217 | |
Record name | ST090721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55591-37-2 | |
Record name | ST090721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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